Acrylohydrazide hydrochloride

Description

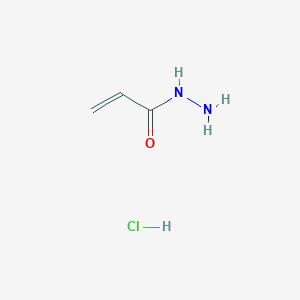

Structure

2D Structure

Properties

IUPAC Name |

prop-2-enehydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O.ClH/c1-2-3(6)5-4;/h2H,1,4H2,(H,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERYAUXONVNXSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707361-65-6 | |

| Record name | 2-Propenoic acid, hydrazide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707361-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | prop-2-enehydrazide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Research Trajectory of Acrylohydrazide Hydrochloride

The significance of acrylohydrazide hydrochloride in chemical research is underscored by its diverse applications across multiple scientific disciplines. Initially recognized for its utility in polymer chemistry, the research trajectory of this compound has expanded to encompass medicinal chemistry, material science, and biology. researchgate.net

In the realm of polymer science, poly(acryloyl hydrazide), derived from acrylohydrazide, serves as a versatile scaffold for the preparation of functional polymers. This has enabled the in-situ screening of polymers with a wide range of functionalities, including those with acidic, basic, and biologically relevant properties.

The research focus has also pivoted towards the synthesis of novel bioactive compounds. This compound is a key intermediate in the creation of acylhydrazones and various heterocyclic derivatives. These resulting compounds have been the subject of intensive investigation for their potential therapeutic applications. For instance, derivatives of acrylohydrazide have been explored for their potential as anticancer agents, with studies indicating mechanisms that involve the induction of apoptosis in cancer cell lines. mdpi.com Furthermore, certain acrylamide (B121943) derivatives have demonstrated notable antiviral activity in laboratory settings.

The exploration of acrylohydrazide derivatives extends to the field of materials science, where acrylohydrazides with conjugated furan-2-yl scaffolds have garnered attention for their multifunctional properties and potential use in optoelectronic devices. The structural flexibility of these molecules, which allows for different conformational isomers, is a key area of study as it influences their reactivity and potential applications. chemrxiv.org

Role As a Fundamental Synthon in Organic Synthesis Research

Established Laboratory-Scale Synthetic Routes

The preparation of this compound in a laboratory setting can be achieved through several distinct methodologies, each with its own set of advantages and procedural nuances.

Reaction of Acryloyl Chloride with Hydrazine Hydrate

A primary and direct method for synthesizing acrylohydrazide involves the reaction of acryloyl chloride with hydrazine hydrate. This reaction is typically conducted in a suitable solvent, such as ethanol (B145695), at room temperature. The initial product, acrylohydrazide, is subsequently treated with hydrochloric acid to yield the more stable hydrochloride salt. Careful control of the reaction conditions is crucial to maximize the yield and purity of the final product.

Boc-Protected Hydrazine Methodologies

A more controlled, two-step procedure utilizes a protected form of hydrazine, specifically mono-Boc-protected hydrazine (tert-butyl carbazate). nih.gov

The synthesis proceeds as follows:

Acylation: Mono-Boc-protected hydrazine is reacted with acryloyl chloride. rug.nl This step is often carried out in a solvent like dichloromethane (B109758) and in the presence of a base such as diisopropylethylamine (DIPEA). The resulting Boc-protected acrylohydrazide intermediate is then purified, typically through column chromatography.

Deprotection: The tert-butoxycarbonyl (Boc) protecting group is subsequently removed from the intermediate. nih.gov This is commonly achieved by treating the protected compound with hydrochloric acid in a solvent like dioxane. nih.gov The final product, this compound, is then isolated after concentration under reduced pressure, often as a white solid. This method offers a high yield, reported to be around 94%.

A key consideration in this, and any synthesis involving acryloyl chloride, is the rigorous exclusion of moisture to prevent unwanted side reactions.

Multi-Step Synthesis Pathways from Precursor Aldehydes and Esters

Acrylohydrazide and its derivatives can also be synthesized through multi-step pathways starting from various precursor aldehydes and esters. chemrxiv.orgpeerj.com These routes offer versatility in introducing different functionalities into the final molecule.

One illustrative example begins with furan-2-carboxaldehyde. chemrxiv.orgpeerj.com The synthesis unfolds through the following sequence:

Wittig Reaction: The initial step involves a Wittig reaction between the starting aldehyde and ethyl chloroacetate (B1199739) in the presence of triphenylphosphine (B44618) under basic conditions to form an ester. chemrxiv.orgpeerj.com

Hydrazinolysis: The resulting ester is then reacted with hydrazine monohydrate in ethanol at room temperature to produce the corresponding hydrazide. chemrxiv.orgpeerj.com

Condensation: This hydrazide can then be used in subsequent reactions. For instance, condensation with various benzaldehyde and acetophenone derivatives in the presence of a catalytic amount of concentrated hydrochloric acid yields a series of N-acylhydrazone derivatives. chemrxiv.orgpeerj.com

Another general approach starts with the reaction of acrylic acid with tert-butyl carbazate (B1233558) in a water-tetrahydrofuran mixture, facilitated by a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). nih.gov The resulting Boc-protected intermediate can then be deprotected with hydrochloric acid to yield this compound. nih.gov

Industrial Production Methodologies and Scalability Considerations in Research

The industrial production of this compound generally mirrors the laboratory-scale synthetic routes, but with a strong emphasis on scalability, cost-effectiveness, and process control to ensure high yield and purity on a larger scale. While specific proprietary industrial methods may vary, the fundamental chemistry often relies on the reaction of an acrylic acid derivative with a hydrazine source.

When considering scalability, researchers often adapt laboratory procedures to be more amenable to large-scale production. This can involve:

Solvent Selection: Choosing solvents that are effective, safe, and easily recoverable.

Reagent Cost and Availability: Opting for less expensive and readily available starting materials.

Process Safety: Implementing robust safety protocols to handle potentially hazardous reagents and exothermic reactions.

Purification Methods: Developing efficient purification techniques like crystallization or distillation that are more practical for large quantities than chromatographic methods.

Derivatization and Scaffold Construction Utilizing this compound

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly through derivatization of its hydrazide functionality.

Formation of N-Acyl Hydrazone Derivatives

A prominent application of this compound is in the synthesis of N-acyl hydrazone derivatives. chemrxiv.orgpeerj.comgoogle.comnih.gov These compounds are formed through the condensation reaction between the hydrazide group of acrylohydrazide and a carbonyl group of an aldehyde or ketone. chemrxiv.orgpeerj.commdpi.com

The general reaction involves mixing acrylohydrazide (or its hydrochloride salt, often with the addition of a base to liberate the free hydrazide) with an appropriate aldehyde or ketone in a suitable solvent, such as ethanol. chemrxiv.orgpeerj.com The reaction is often catalyzed by a small amount of acid, like concentrated hydrochloric acid, and typically proceeds at room temperature or with gentle heating. chemrxiv.orgpeerj.com

This reaction is highly versatile, allowing for the creation of a large library of N-acyl hydrazone derivatives by simply varying the aldehyde or ketone reactant. These derivatives have been the subject of extensive research due to their wide range of biological activities. mdpi.comnih.gov The N-acyl hydrazone moiety is a key pharmacophore found in numerous compounds with potential therapeutic applications. mdpi.comnih.gov The structural diversity achievable through this synthetic route makes this compound a valuable tool in medicinal chemistry and drug discovery. google.com

The table below provides examples of aldehydes and ketones that can be reacted with acrylohydrazide to form N-acyl hydrazone derivatives, based on general synthetic procedures described in the literature. chemrxiv.orgpeerj.comnih.gov

| Aldehyde/Ketone Reactant | Resulting N-Acyl Hydrazone Derivative (General Structure) |

| Benzaldehyde | N'-(phenylmethylene)acrylohydrazide |

| 4-Fluorobenzaldehyde | N'-(4-fluorophenylmethylene)acrylohydrazide |

| Acetophenone | N'-(1-phenylethylidene)acrylohydrazide |

| 2-Furaldehyde | N'-(furan-2-ylmethylene)acrylohydrazide |

| Isovaleraldehyde | N'-(3-methylbutylidene)acrylohydrazide |

Synthesis of Furan-2-yl Acrylohydrazides

Acrylohydrazide and its derivatives serve as key intermediates in the synthesis of more complex molecules, including those with a furan-2-yl scaffold. thieme-connect.de A common strategy to produce novel (E)-furan-2-yl acrylohydrazide derivatives involves a multi-step synthesis. peerj.comchemrxiv.org This process does not start directly from this compound but rather generates the core hydrazide structure, which is then condensed with various aldehydes and ketones in the presence of hydrochloric acid (HCl) as a catalyst. peerj.comchemrxiv.org

The synthesis can be summarized in three main stages: chemrxiv.org

Wittig Reaction : The initial step involves the reaction of furan-2-carbaldehyde with ethyl chloroacetate in the presence of triphenylphosphine (PPh₃) and a base like sodium bicarbonate to yield (E)-ethyl 3-(furan-2-yl) acrylate (B77674). peerj.comchemrxiv.org

Hydrazinolysis : The resulting acrylate ester is then treated with hydrazine monohydrate in ethanol. This reaction substitutes the ethoxy group with a hydrazinyl group (-NHNH₂) to form (E)-3-(furan-2-yl) acrylohydrazide, the key intermediate. peerj.com

Condensation : Finally, this acrylohydrazide intermediate is condensed with a variety of substituted benzaldehyde or acetophenone derivatives. peerj.com This reaction is typically carried out in ethanol with a catalytic amount of concentrated hydrochloric acid, leading to the formation of the final N-acylhydrazone products (furan-2-yl acrylohydrazides). chemrxiv.org

The use of hydrochloric acid in the final step is crucial for catalyzing the condensation, highlighting the relevance of the acid component of this compound in related synthetic transformations. chemrxiv.org

Table 1: Synthesis of (E)-3-(furan-2-yl) Acrylohydrazide Derivatives

| Step | Reactants | Reagents/Solvents | Product | Yield | Reference |

| 1 | Furan-2-carbaldehyde, Ethyl 2-chloroacetate | PPh₃, NaHCO₃ | (E)-ethyl 3-(furan-2-yl) acrylate | 98% | chemrxiv.org |

| 2 | (E)-ethyl 3-(furan-2-yl) acrylate | Hydrazine monohydrate, Ethanol | (E)-3-(furan-2-yl) acrylohydrazide | 52% | chemrxiv.org |

| 3 | (E)-3-(furan-2-yl) acrylohydrazide, Aldehyde/Ketone | Concentrated HCl, Ethanol | (2E, N'E)-N'-substituted-3-(furan-2-yl) acrylohydrazide | 23-96% | chemrxiv.org |

The synthesized compounds have been characterized using various spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). peerj.comchemrxiv.org These studies revealed that the final products can exist as a mixture of conformers in solution. peerj.comchemrxiv.org

Preparation of Thioglycoside Analogues

Thioglycosides are sugar derivatives where the glycosidic oxygen is replaced by a sulfur atom. They are important intermediates in carbohydrate chemistry. nih.gov The synthesis of thioglycoside analogues often involves the reaction of a thiol with an activated sugar derivative. nih.gov

While direct synthesis routes using this compound for thioglycoside preparation are not prominently documented in the reviewed literature, general methods can be adapted. A common approach involves the reaction of a thiol-containing compound with a peracetylated sugar, such as α-D-glucopyranosyl bromide, often in the presence of a base. tandfonline.comresearchgate.net For instance, pyrimidine-4-thiols have been reacted with peracetylated halo sugars in the presence of sodium hydride and DMF to yield pyrimidine (B1678525) thioglycosides. tandfonline.com

Another method describes the synthesis of S-glycosides using a weak Lewis acid catalyst like Indium(III) bromide (InBr₃). nih.gov In this procedure, a peracetylated sugar is heated with a thiol in a solvent like chloroform. nih.gov An efficient method for preparing 2-hydroxy thioaryl glycosides involves the reduction of aryl disulfides with sodium borohydride (B1222165) (NaBH₄) to generate a thiophenolate anion, which then reacts with a 1,2-anhydro sugar intermediate derived from a glycal. mdpi.com

To prepare a thioglycoside analogue from acrylohydrazide, one could envision a pathway where the acrylohydrazide is first converted into a thiol-containing heterocyclic derivative, which could then be glycosylated using these established methods.

Incorporation into Heterocyclic Architectures

Acrylohydrazide and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. The hydrazide functional group is particularly useful for constructing nitrogen-containing rings through cyclization and condensation reactions.

For example, (E)-3-(3,5-Dimethoxyphenyl)acrylohydrazide serves as a precursor for synthesizing oxadiazole derivatives, which have shown antimicrobial properties. Similarly, research has demonstrated the synthesis of 5-(1-adamantyl)-1,3,4-oxadiazole derivatives from reactions involving hydrazide intermediates. researchgate.net

The general reactivity of the acrylohydrazide moiety allows it to react with various electrophiles to form heterocyclic systems. The incorporation of heterocyclic building blocks into larger molecular scaffolds is a known strategy for creating diverse chemical libraries. nih.gov For instance, haloacetic acids containing oxazole (B20620) and thiazole (B1198619) heterocycles have been synthesized and incorporated into peptoid backbones. nih.gov This involves condensing a starting material like serine or cysteine methyl ester hydrochloride with dichloroacetonitrile (B150184) to form the initial heterocyclic ring. nih.gov While not a direct use of this compound, this illustrates the principle of using functionalized building blocks to create complex architectures.

Chemical Reactivity Profiles and Transformative Reactions

Oxidation Pathways

The chemical reactivity of acrylohydrazide derivatives includes oxidation processes. Cyclic voltammetry studies performed on (E)-3-(furan-2-yl) acrylohydrazide derivatives have shown that these compounds can undergo quasi-reversible oxidation on a platinum electrode. chemrxiv.orgchemrxiv.org This indicates that the hydrazide or another part of the molecule can lose electrons under specific electrochemical conditions. chemrxiv.org The process of oxidation involves the loss of electrons from a species. ncert.nic.in While specific chemical reagents for the oxidation of this compound are not detailed in the reviewed academic sources, related N-acyl hydrazones have been oxidized using molecular iodine. acs.org

Reduction Reactions

Reduction reactions, defined by the gain of electrons, can also be performed on acrylohydrazide derivatives. ncert.nic.in Cyclic voltammetry experiments have demonstrated that furan-2-yl acrylohydrazides are capable of undergoing reduction processes on a platinum electrode. chemrxiv.orgchemrxiv.org This suggests the hydrazide or conjugated system can accept electrons. chemrxiv.org In a broader context, the carbonyl group within similar hydrazone structures can be targeted for reduction. evitachem.com General reducing agents like sodium borohydride (NaBH₄) are commonly used to reduce carbonyls and are employed in related syntheses, such as the generation of thiols from disulfides for thioglycoside synthesis. mdpi.com

Nucleophilic Substitution Processes

Nucleophilic substitution is a fundamental reaction type where a nucleophile replaces a leaving group. ksu.edu.sabyjus.com In the context of acrylohydrazide derivatives, the hydrazide group itself can be substituted, or other parts of the molecule can undergo substitution. The nature of the solvent is critical, with polar aprotic solvents generally favoring Sₙ2 reactions and polar protic solvents favoring Sₙ1 mechanisms. ksu.edu.sa For a leaving group to be effective, it must be a weak base capable of stabilizing the negative charge after departure. byjus.com While specific examples detailing nucleophilic substitution on the this compound backbone were not found in the selected literature, the principles suggest that the molecule could act as an electrophile at the carbonyl carbon, allowing a nucleophile to attack and potentially lead to the substitution of the hydrazide group, especially if it is first activated.

Advanced Structural Elucidation and Spectroscopic Characterization of Acrylohydrazide Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of acrylohydrazide derivatives in solution. It provides critical information regarding the connectivity of atoms, the chemical environment of individual nuclei, and the conformational dynamics of the molecule. peerj.comchemrxiv.org Studies on acrylohydrazide derivatives, such as those involving a furan-2-yl substituent, reveal complex conformational equilibria in solution, often presenting as mixtures of isomers. peerj.comchemrxiv.org

¹H NMR spectroscopy is used to identify the chemical environment of protons within the molecule. In the case of acrylohydrazide derivatives, ¹H NMR spectra can reveal the presence of different conformational isomers, such as synperiplanar (sp) and antiperiplanar (ap) conformers, through the duplication of signals. peerj.com For example, in (E)-3-(furan-2-yl) acrylohydrazide derivatives, the protons of the vinyl group and the NH moieties show distinct chemical shifts depending on the conformation. peerj.comchemrxiv.org The analysis of (E)-ethyl-3-(furan-2-yl)acrylate, a precursor, showed distinct signals for E and Z isomers, with the E isomer being predominant. peerj.com For the resulting (E)-3-(furan-2-yl) acrylohydrazide, the disappearance of signals for the ethoxy group and the appearance of broad singlets for the NH₂ and C(O)-NH protons confirm the successful hydrazinolysis. peerj.com The coupling constants (J values) for the vinyl protons are characteristic of their geometric arrangement, typically around 15-16 Hz for an E (trans) configuration. peerj.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | 7.19 | s (broad) | - |

| =CH (vinyl) | 6.27 | d | 15.3 |

| NH₂ | 4.05 | s (broad) | - |

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. pressbooks.publibretexts.org For acrylohydrazide derivatives, the carbonyl carbon (C=O) signal is typically found in the downfield region of the spectrum, around 165-169 ppm. peerj.comchemrxiv.org The signals for the vinyl carbons (=CH) and any aromatic or heterocyclic carbons also appear in characteristic regions. libretexts.org Like ¹H NMR, ¹³C NMR can also show separate signals for different conformers present in solution, such as the sp and ap forms observed in certain derivatives. chemrxiv.org The chemical shifts are sensitive to the electronic effects of substituents on the molecule. libretexts.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 167.16 |

| C-1 (Furan) | 151.23 |

| C-α (Vinyl) | 114.33 |

| C-β (Vinyl) | 128.60 |

| C-2 (Furan) | 144.31 |

| C-3 (Furan) | 112.33 |

| C-4 (Furan) | 115.69 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for elucidating complex structural features such as connectivity and stereochemistry. peerj.comchemrxiv.orgnih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. It is instrumental in assigning the signals in both ¹H and ¹³C spectra, confirming which protons are attached to which carbons. peerj.comchemrxiv.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, even if they are not directly bonded. peerj.comchemrxiv.org NOESY is particularly valuable for determining the stereochemistry and conformational preferences of molecules. mpn.gov.rs For acrylohydrazide derivatives, NOESY experiments can help to confirm the E/Z geometry of the double bond and to distinguish between the synperiplanar and antiperiplanar conformers by observing spatial correlations between specific protons. peerj.commpn.gov.rs

These 2D NMR methods were crucial in the comprehensive characterization of novel (E)-3-(furan-2-yl) acrylohydrazide derivatives, allowing for the confirmation of their structure and the detailed study of their conformational equilibrium in solution. peerj.comchemrxiv.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. peerj.comchemrxiv.org It also provides structural information through the analysis of fragmentation patterns. libretexts.orgacs.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. semanticscholar.org This technique is essential for confirming the identity of newly synthesized compounds. peerj.comchemrxiv.org For acrylohydrazide derivatives, HRMS is used to verify that the experimentally measured mass corresponds to the calculated mass for the expected molecular formula, typically with a very low margin of error. peerj.comchemrxiv.orgtandfonline.com

| Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Molecular Formula |

|---|---|---|---|

| (2E, N'E)-N′-(1-(3-fluorophenyl) ethylidene)-3-(furan-2-yl) acrylohydrazide | 273.10393 | 273.10333 | C₁₅H₁₄N₂O₂F |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.comcrunchchemistry.co.uk Different types of bonds (e.g., C=O, N-H, C=C) vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the molecule. vscht.czlibretexts.org In acrylohydrazide and its derivatives, key functional groups give rise to distinct absorption bands. The carbonyl (C=O) stretching vibration of the amide group typically appears as a strong, sharp peak. The N-H stretching vibrations of the hydrazide moiety are also prominent.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity/Shape |

|---|---|---|

| 3429.43 | N-H Stretch | - |

| 1658.78 | C=O Stretch (Amide) | Strong |

| 1606.70 | C=N Stretch | - |

| 1016.49 | N-N Stretch | - |

| 968.27 | =C-H Bend (trans) | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules like acrylohydrazide and its derivatives. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For acrylohydrazide, which contains a conjugated system (C=C—C=O) and non-bonding lone pair electrons (on the oxygen and nitrogen atoms), the primary electronic transitions observed are π → π* and n → π*. elte.hu

The π → π* transition, typically of high intensity (large molar extinction coefficient, ε), arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated acryloyl group. elte.hu The n → π* transition involves moving a non-bonding electron (from the carbonyl oxygen or hydrazide nitrogens) to the π* antibonding orbital. elte.hu This transition is generally of lower intensity compared to the π → π* transition. peerj.com

In acidic conditions, such as in acrylohydrazide hydrochloride, the lone pair on the hydrazide nitrogen can be protonated. This protonation leads to a lowering of all molecular orbital energy levels, affecting the absorption wavelengths. elte.hu Studies on polymers derived from acrylohydrazide, such as poly(acryloyl hydrazide), show characteristic UV-Vis signals that change upon chemical modification, confirming the utility of this technique in tracking reactions and structural changes. nih.govresearchgate.net For instance, the disappearance of a signal around 300 nm upon deprotection of a Boc-protected poly(acryloyl hydrazide) indicates the loss of the thiocarbonylthio group. nih.gov

Derivatives of acrylohydrazide exhibit varied absorption maxima depending on their substituents. Research on (E)-3-(furan-2-yl) acrylohydrazide derivatives, for example, showed absorption in the 570-635 nm range, though reviewers noted that N-acylhydrazones are expected to absorb across a wider UV-Vis region (200-700 nm). peerj.comchemrxiv.org The solvent can also influence the spectrum; for instance, using acetonitrile (B52724) (UV cutoff ~190 nm) instead of DMSO (UV cutoff ~270 nm) can provide more spectral information at lower wavelengths. peerj.com

| Chromophore System | Transition Type | Typical Wavelength Range | Intensity (ε) | Notes |

|---|---|---|---|---|

| Isolated Carbonyl (C=O) | n → π | ~270-300 nm | Low | Weak absorption, characteristic of carbonyls. elte.hu |

| Conjugated Acryloyl (C=C-C=O) | π → π | ~210-250 nm | High | Strong absorption due to conjugation. elte.hu |

| Protonated Hydrazide | n → π* | Shifted | Altered | Protonation lowers the energy of the non-bonding orbital. elte.hu |

| (E)-3-(furan-2-yl) acrylohydrazide derivatives | Not specified | 570-635 nm | Not specified | Observed absorption range for specific derivatives. chemrxiv.orgchemrxiv.org |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, data from analogous hydrazide and hydrazide hydrochloride compounds offer significant insights into the expected structural features.

Hydrazide hydrochlorides, such as benserazide (B1668006) hydrochloride and ethyl 4-hydrazinobenzoate hydrochloride, commonly crystallize in monoclinic space groups like P2₁/n or P2₁/c. cambridge.orgst-andrews.ac.ukresearchgate.net A key feature in their crystal packing is the extensive network of hydrogen bonds. cambridge.org In these structures, the chloride anion (Cl⁻) acts as a hydrogen bond acceptor, forming strong N–H···Cl interactions with the protonated hydrazide cation. cambridge.orgst-andrews.ac.uk These interactions are crucial for stabilizing the crystal lattice, often linking cations and anions into chains or complex sheets. cambridge.orgst-andrews.ac.uk

For example, in the crystal structure of racemic benserazide hydrochloride, both nitrogen atoms of the hydrazide linkage form strong N–H···Cl hydrogen bonds, which in turn link the cations and anions into chains. cambridge.org Similarly, analysis of related hydrazides like (E)-3-(3,5-Dimethoxyphenyl)acrylohydrazide reveals intermolecular N-H···O hydrogen bonds that link the molecules together. researchgate.netnih.gov The planarity of the hydrazide group is another common feature, although the dihedral angle between this group and any attached aromatic rings can vary significantly. researchgate.netresearchgate.net

Based on these related structures, this compound is expected to exhibit a crystal structure dominated by N–H···Cl hydrogen bonds, with the protonated hydrazide group playing a central role in the supramolecular assembly.

| Compound | Formula | Crystal System | Space Group | Key Interactions | Reference |

|---|---|---|---|---|---|

| Benserazide hydrochloride | C₁₀H₁₆N₃O₅Cl | Monoclinic | P2₁/n | N–H···Cl and N–H···O hydrogen bonds | cambridge.org |

| (E)-3-(3,5-Dimethoxyphenyl)acrylohydrazide | C₁₁H₁₄N₂O₃ | Monoclinic | P2₁/c | Intermolecular N-H···O hydrogen bonds | researchgate.netnih.gov |

| (E)-3-(4-Methoxyphenyl)acrylohydrazide | C₁₀H₁₂N₂O₂ | Monoclinic | P2₁/c | N-H···O hydrogen bonds | researchgate.net |

| 5-Hydroxypentanehydrazide | C₅H₁₂N₂O₂ | Orthorhombic | Pca2₁ | Intermolecular hydrogen bonds involving hydroxyl and hydrazide groups | nih.gov |

Conformational Analysis and Isomerism

The structural diversity of this compound and its derivatives is further enriched by conformational and geometrical isomerism, which can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Acrylohydrazide and its derivatives can exist as a mixture of conformers due to rotation around the single bonds. A critical equilibrium is the one involving rotation around the C-C single bond of the acryloyl group, leading to synperiplanar (sp) and antiperiplanar (ap) conformations. In the sp conformer (also referred to as s-cis), the C=C and C=O bonds are eclipsed, while in the ap conformer (s-trans), they are on opposite sides.

Computational studies on related molecules like acrylic acid and acrylamide (B121943) predict the existence of two stable conformers corresponding to these planar arrangements. nih.gov For acrylamide, the cis (or sp) form is predicted to be the most stable. nih.gov The rotational barrier between these conformers for molecules like acrylic acid and acrylamide is calculated to be in the range of 4 to 6 kcal/mol. nih.gov

Experimental NMR studies on (E)-3-(furan-2-yl) acrylohydrazide derivatives confirm their existence as a mixture of sp and ap conformers in solution. chemrxiv.orgchemrxiv.orgpeerj.com The ratio between these conformers is influenced by the nature of the substituents. For instance, derivatives with certain electron-withdrawing groups may favor the sp conformation, while others favor the ap form. chemrxiv.orgresearchgate.net In some cases, both conformers are present in nearly equal proportions. chemrxiv.org This dynamic equilibrium is a key aspect of their chemical behavior and reactivity.

Geometrical isomerism in acrylohydrazide derivatives can arise from restricted rotation around double bonds, primarily the C=C bond of the acryloyl moiety and the C=N bond in acylhydrazone derivatives. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration as either E (entgegen, opposite) or Z (zusammen, together). studymind.co.uklibretexts.org

For the C=C double bond in acrylohydrazide itself (CH₂=CH-CONHNH₂), E/Z isomerism is not possible as one of the carbons is bonded to two identical hydrogen atoms. However, if this double bond is substituted, E/Z isomers can exist. uop.edu.pksavemyexams.com

More commonly, E/Z isomerism is studied in acylhydrazones, which are formed by reacting acrylohydrazide with aldehydes or ketones. This reaction creates a C=N double bond, which can also exhibit geometrical isomerism. nih.gov The vast majority of N-acylhydrazones are found to exist stably as the E isomer with respect to the C=N bond. peerj.com The Z isomer is often unstable and not observed. nih.gov However, photochemical irradiation can induce E to Z isomerization. nih.gov The stability of a particular isomer can be influenced by factors such as intramolecular hydrogen bonding and steric effects. nih.gov For example, the presence of an ortho-methoxy group on a phenyl ring in an acylhydrazone was found to stabilize the E-isomer through an intramolecular hydrogen bond, making the conversion to the Z-isomer more difficult. nih.gov

Theoretical and Computational Chemistry Approaches for Acrylohydrazide Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to understanding the electronic structure and stability of molecules like Acrylohydrazide hydrochloride. ornl.gov These first-principles methods allow for the speculative study of systems, sometimes even without prior experimental reference. ornl.gov Methods such as Density Functional Theory (DFT) are commonly employed to elucidate the distribution of electrons and the energies of molecular orbitals. ornl.govshd-pub.org.rs

For Acrylohydrazide and its derivatives, DFT calculations can determine key electronic parameters that dictate stability and reactivity. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and the kinetic stability of a molecule. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.

The stability of different isomers and conformers can be compared by calculating their total electronic energies. For instance, studies on related hydrazide structures have used DFT to confirm the most stable geometric configurations, which often align with experimental results from X-ray crystallography. researchgate.net Such calculations also provide values for dipole moment, polarizability, and other electronic properties that are crucial for understanding intermolecular interactions.

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Significance | Typical Computational Method |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | DFT, Hartree-Fock |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | DFT, Hartree-Fock |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | DFT, Hartree-Fock |

| Total Energy | The total electronic energy of the molecule; used to compare the stability of different isomers or conformers. | DFT, Ab initio methods |

| Dipole Moment | A measure of the overall polarity of the molecule, influencing solubility and intermolecular forces. | DFT, Hartree-Fock |

Molecular Modeling and Docking Studies for Interaction Mechanisms

Molecular modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or nucleic acid. openaccessjournals.comnih.gov This method explores the potential binding modes and affinities, providing critical insights into the compound's mechanism of action at an atomic level. openaccessjournals.comnih.gov

In the context of acrylohydrazide derivatives, docking studies have been instrumental in identifying their potential as inhibitors of specific biological targets, such as the NorA efflux pump in Staphylococcus aureus. nih.gov In these studies, a three-dimensional model of the target protein is generated, often through homology modeling if a crystal structure is unavailable. nih.gov The acrylohydrazide derivative is then computationally "docked" into the active site of the protein.

The results of docking simulations are evaluated using scoring functions, which estimate the binding free energy. mdpi.com A lower binding energy (often represented as a more negative score) indicates a more favorable and stable interaction. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the target's binding pocket. openaccessjournals.comnih.gov For example, research on related compounds has used docking to complement DNA binding studies, elucidating the specific nature of the interaction. researchgate.net

Table 2: Example of Molecular Docking Results for Acrylohydrazide Derivatives

| Target Protein | Ligand (Acrylohydrazide Derivative) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| NorA Efflux Pump | Compound 19 (an acrylohydrazide derivative) | - (Specific value not provided in abstract) | - (Specific residues not listed in abstract) | nih.gov |

| Ct-DNA | 4-Thiazolidonone-cyclopropyl hybrid | -124.81 (Rerank Score) | - (Not specified) | researchgate.net |

Conformational Dynamics Simulations and Energy Landscape Mapping

Molecules are not static entities; they are dynamic systems that can adopt a range of different three-dimensional shapes or conformations. nih.gov Conformational dynamics simulations, primarily using molecular dynamics (MD), are employed to explore the accessible conformations of a molecule like this compound over time. nih.govmpg.de These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that maps the molecule's movements and conformational changes.

The results of these simulations can be used to construct a free energy landscape. mpg.denih.gov This landscape is a multi-dimensional surface where the low-energy regions correspond to stable or meta-stable conformational states, and these regions are separated by energy barriers. mpg.dersc.org Mapping this landscape is crucial for understanding how a molecule's function is related to its dynamic behavior. biorxiv.org For a flexible molecule like this compound, which possesses several rotatable single bonds, multiple low-energy conformations are expected to exist.

MD simulations can reveal the transition pathways between different conformers and the timescales of these transitions. nih.gov This information is vital for understanding how the molecule might adapt its shape upon binding to a biological target. While complex, these simulations provide a more realistic picture of molecular behavior in a dynamic physiological environment than static models alone. nih.gov

Structure-Reactivity Relationship (SAR) Insights through Computational Analysis

Structure-Reactivity Relationship (SAR) or Structure-Activity Relationship studies aim to understand how the chemical structure of a compound influences its reactivity or biological activity. nih.govcardiff.ac.uk Computational analysis plays a pivotal role in establishing these relationships by correlating calculated molecular properties (descriptors) with experimentally observed activities. nih.gov

For acrylohydrazide derivatives, computational SAR studies can identify the specific structural features that are essential for their biological effects. For example, by synthesizing and testing a series of related compounds, researchers can determine the impact of different substituents on the acrylohydrazide scaffold. nih.govresearchgate.net Computational methods can then be used to calculate various molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

By applying statistical methods like Quantitative Structure-Activity Relationship (QSAR) analysis, a mathematical model can be built that links these descriptors to the observed activity. nih.govcardiff.ac.uk Such models can reveal, for instance, that the presence of an electron-withdrawing group at a specific position enhances activity, providing a rationale for the design of more potent compounds. researchgate.net These insights guide the rational modification of the lead compound, this compound, to optimize its desired properties. acs.org

Polymer Science and Materials Research Applications of Acrylohydrazide Hydrochloride

Synthesis of Poly(acryloyl hydrazide)

Poly(acryloyl hydrazide) (PAH) is a highly versatile polymer scaffold that can be prepared from commercially available starting materials. rsc.org A common and effective synthetic route involves a three-step process that ensures high yields and purity. nih.govresearchgate.net This process typically starts with the protection of the hydrazide monomer, followed by polymerization, and finally deprotection to yield the functional polymer. nih.gov

The synthesis often begins with the reaction of acrylic acid and tert-butyl carbazate (B1233558) to form a Boc-protected acryloyl hydrazide monomer (tert-butyl 2-acryloylhydrazine-1-carboxylate). nih.govresearchgate.net This protection strategy is crucial as it prevents side reactions involving the nucleophilic hydrazide group during polymerization, which can interfere with the control over the final polymer structure. rsc.org

The protected monomer is then polymerized. nih.gov Following polymerization, the Boc-protecting group is removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final poly(acryloyl hydrazide). nih.gov The resulting polymer is often purified by dialysis against water to remove salts and any remaining low-molecular-weight impurities. nih.govresearchgate.net

A key advantage of this multi-step synthesis is its scalability, allowing for the production of large quantities of poly(acryloyl hydrazide) for various applications. rsc.orgresearchgate.net

Table 1: Key Steps in a Typical Synthesis of Poly(acryloyl hydrazide)

| Step | Description | Reagents | Purpose |

|---|---|---|---|

| 1. Monomer Protection | Reaction to protect the hydrazide group of the monomer. | Acrylic acid, tert-butyl carbazate, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | To prevent side reactions during polymerization. nih.gov |

| 2. Polymerization | Controlled polymerization of the protected monomer. | Boc-protected monomer, RAFT agent, Initiator | To form a well-defined polymer backbone. nih.govrsc.org |

| 3. Deprotection | Removal of the protecting group from the polymer. | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | To expose the reactive hydrazide groups for functionalization. nih.gov |

Polymerization Mechanisms and Reaction Conditions

The polymerization of acryloyl hydrazide monomers is most effectively achieved through controlled radical polymerization techniques, with Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization being a prominently used method. nih.govrsc.org RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). bham.ac.uk

The direct polymerization of unprotected acryloyl hydrazide can be problematic. nih.gov Therefore, the polymerization of the Boc-protected monomer is preferred. nih.gov This reaction is typically carried out in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures, commonly around 70 °C. nih.govrsc.org An initiator, such as 4,4′-Azobis(4-cyanovaleric acid) (ACVA), is used to start the polymerization process. bham.ac.uk

A critical factor in the RAFT polymerization of acrylamide-based monomers is the potential for nucleophilic degradation of the RAFT agent by the monomer or polymer, which can lead to early termination of the polymerization. rsc.org The reaction temperature plays a significant role in balancing the rate of polymerization and the rate of this degradation. rsc.orgbham.ac.uk Careful optimization of the temperature is necessary to achieve high degrees of polymerization while maintaining good control over the polymer architecture. bham.ac.uk Kinetic studies are often performed by taking aliquots at different time intervals and monitoring the monomer conversion using techniques like ¹H-NMR spectroscopy. nih.gov

Table 2: Typical Reaction Conditions for RAFT Polymerization of Boc-Protected Acryloyl Hydrazide

| Parameter | Condition | Rationale |

|---|---|---|

| Monomer | tert-butyl 2-acryloylhydrazine-1-carboxylate | Protection prevents nucleophilic side reactions. nih.gov |

| Polymerization Technique | RAFT (Reversible Addition-Fragmentation chain Transfer) | Provides control over molecular weight and dispersity. rsc.org |

| Solvent | Dimethyl sulfoxide (DMSO) | Solubilizes the monomer and resulting polymer. nih.gov |

| Temperature | ~70 °C | Balances polymerization rate and RAFT agent stability. nih.govbham.ac.uk |

| Initiator | e.g., 4,4′-Azobis(4-cyanovaleric acid) (ACVA) | Initiates the radical polymerization process. bham.ac.uk |

Post-Polymerization Modification Strategies for Functional Polymers

A major advantage of poly(acryloyl hydrazide) is its capacity to serve as a versatile scaffold for post-polymerization modification. rsc.orgnih.gov The hydrazide functional groups along the polymer backbone are reactive towards aldehydes, forming stable hydrazone linkages. researchgate.netresearchgate.net This reaction is highly efficient and can be performed under a variety of conditions, including in aqueous solutions, which is beneficial for biological applications. nih.govresearchgate.net

This modification strategy allows for the creation of a diverse library of functional polymers from a single precursor polymer. researchgate.net By reacting poly(acryloyl hydrazide) with different aldehydes, a wide range of functionalities can be introduced, such as:

Acidic and basic moieties nih.gov

Hydrophobic aliphatic and aromatic side-chains nih.govbirmingham.ac.uk

Biologically relevant molecules nih.gov

The efficiency of this hydrazide-aldehyde coupling can be controlled by adjusting the reaction conditions, such as the solvent system (e.g., aqueous buffers, DMSO/water mixtures) and temperature. nih.govresearchgate.net For instance, reactions can be conducted at 60 °C for 24 hours to ensure high conversion. nih.gov This strategy is particularly useful for applications that may require in situ screening of polymer activities, as the modification can be performed without extensive purification steps. nih.govbirmingham.ac.uk

Development of Functional Polymeric Materials and Hydrogels

Poly(acryloyl hydrazide) (PAH) is a valuable precursor for the development of advanced functional materials, most notably hydrogels. researchgate.netacs.org Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water or biological fluids. mdpi.comnih.gov

PAH-based hydrogels can be designed to be "smart" or stimuli-responsive, meaning their properties change in response to external environmental cues like pH or temperature. acs.orgmdpi.com The swelling behavior of these hydrogels can vary significantly depending on these conditions. For example, a PAH-based hydrogel was reported to have a swelling capacity ranging from 4% to 450% based on the pH and temperature of the surrounding medium. acs.org

These hydrogels are typically formed by crosslinking the poly(acryloyl hydrazide) chains. This can be achieved through reactions with difunctional molecules, such as bisphenol A diglycidyl ether (BADGE), which react with the hydrazide groups to form a stable, crosslinked network. researchgate.netacs.org The resulting materials can exhibit superior mechanical properties compared to conventional resins. researchgate.netacs.org

The functional nature of these hydrogels makes them suitable for a range of applications. For instance, they can be used as matrices for the controlled release of encapsulated molecules, with the release rate being tunable by altering the environmental pH. acs.org

Table 3: Properties of Functional Materials Derived from Poly(acryloyl hydrazide)

| Material Type | Precursor | Key Properties | Potential Applications |

|---|---|---|---|

| Stimuli-Responsive Hydrogel | Poly(acryloyl hydrazide) | pH and temperature-sensitive swelling (4-450%). acs.org | Controlled drug release, sensors. acs.orgmdpi.com |

| Epoxy Resins | Poly(acryloyl hydrazide) crosslinked with BADGE | High tensile strength (2–40 MPa), high Young's modulus (3.3–1043 MPa). researchgate.netacs.org | Coatings, advanced composites. researchgate.net |

| Ion-Exchange Resins | Poly(acryloyl hydrazide)-based resins | High ion exchange capacities (1.2–6.3 mmol/g). researchgate.netacs.org | Water purification, separation processes. acs.org |

Integration into Optoelectronic Devices (e.g., OLEDs, OFETs)

Polymers derived from acrylohydrazide are emerging as promising materials for applications in optoelectronic devices. While research is ongoing, their unique functional properties make them suitable for components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net

Specifically, acrylohydrazide derivatives featuring a conjugated furan-2-yl scaffold have been noted for their potential in OLEDs and OFETs. The hydrazide functionality allows for chemical modifications to fine-tune the electronic properties of the material.

In a notable application, a water-soluble β-cyclodextrin–polyacryloyl hydrazide (CD–PAH) was used to modify the surface of indium tin oxide (ITO), a common transparent electrode. researchgate.net The amine groups on the polyacryloyl hydrazide arms induced a favorable shift in the work function of the ITO, leading to better energy-level alignment between the electrode and the active layer in an organic photovoltaic device. researchgate.net This modification resulted in a significant improvement in the power conversion efficiency of the OPV. researchgate.net This demonstrates the potential of PAH-based materials to serve as efficient interfacial layers in a variety of organic electronic devices. Furthermore, polyacryloyl hydrazide has been cited as a precursor to functional materials that could be used in the development of high-efficiency OLEDs. acs.org

Role in Advanced Organic and Medicinal Chemistry Research

Acrylohydrazide Hydrochloride as a Versatile Building Block for Compound Library Synthesis

In the quest for novel drug candidates, the synthesis of large and diverse compound libraries is a cornerstone of modern medicinal chemistry. This compound has emerged as a highly valuable building block in this endeavor. Chemical building blocks are reactive molecules that can be readily incorporated into larger, more complex structures. The utility of a building block is often determined by its ability to participate in a variety of chemical reactions to produce a diverse range of products.

This compound's value stems from its bifunctional nature. The acryloyl group, an α,β-unsaturated carbonyl system, is a Michael acceptor, making it susceptible to nucleophilic addition reactions. The hydrazide functional group can undergo a variety of transformations, including acylation, condensation with carbonyl compounds to form hydrazones, and participation in the formation of various heterocyclic rings. This dual reactivity allows for the rapid generation of diverse molecular scaffolds from a single, readily available starting material.

The synthesis of compound libraries often involves automated or parallel synthesis techniques, where numerous related compounds are prepared simultaneously. The reliable reactivity of this compound makes it well-suited for such high-throughput synthesis approaches. By reacting this compound with a diverse set of reactants, medicinal chemists can efficiently generate large libraries of novel compounds for biological screening.

Table 1: Key Reactive Sites of this compound and Their Potential Transformations

| Reactive Site | Type of Reaction | Potential Reactants | Resulting Structures |

|---|---|---|---|

| Acryloyl Group (Michael Acceptor) | Michael Addition | Thiols, Amines, Carbanions | β-substituted propionyl hydrazides |

| Hydrazide Group | Acylation | Acyl chlorides, Anhydrides | N,N'-diacylhydrazines |

| Hydrazide Group | Condensation | Aldehydes, Ketones | Hydrazones |

| Hydrazide Group | Cyclization | Dicarbonyl compounds, β-ketoesters | Pyrazoles, Pyridazinones |

Development of Complex Organic Scaffolds and Heterocyclic Compounds

The development of novel organic scaffolds is a central theme in medicinal chemistry, as the core structure of a molecule largely dictates its three-dimensional shape and biological activity. This compound is a valuable tool for the construction of intricate molecular architectures, particularly heterocyclic compounds, which are a prominent feature in many approved drugs.

The hydrazide moiety of this compound is a key player in the synthesis of a wide variety of five- and six-membered heterocyclic rings. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles, a class of heterocycles with a broad spectrum of biological activities. Similarly, reaction with β-ketoesters can yield pyridazinones. The acryloyl portion of the molecule can also participate in cyclization reactions. For example, intramolecular Michael addition of the hydrazide nitrogen to the double bond can lead to the formation of pyrazolidinone rings.

The ability to construct such a diverse range of heterocyclic systems from a single precursor makes this compound a powerful tool for scaffold-hopping strategies in drug discovery. This approach involves modifying the core scaffold of a known active compound to identify new chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

Mechanistic Studies of Bioactive Derivatives at the Molecular Level

Understanding the mechanism of action of bioactive molecules at the molecular level is crucial for the development of effective and safe therapeutics. Derivatives of this compound have been investigated for their potential to interact with biological targets, and these studies have provided valuable insights into their mechanisms of action.

One of the most significant applications of this compound derivatives in medicinal chemistry is in the design of covalent enzyme inhibitors. drughunter.com Covalent inhibitors form a stable, covalent bond with their target enzyme, often leading to irreversible inhibition. drughunter.com This mode of action can offer several advantages over non-covalent inhibition, including increased potency, longer duration of action, and the ability to overcome drug resistance.

The acryloyl group of this compound is a classic "warhead" for covalent inhibition. nih.gov It is an electrophilic Michael acceptor that can react with nucleophilic amino acid residues, such as cysteine or lysine, present in the active site of an enzyme. youtube.com The formation of this covalent bond effectively inactivates the enzyme. nih.gov

The process of covalent inhibition typically involves two steps: first, the inhibitor binds non-covalently to the enzyme's active site, and second, the covalent bond is formed. nih.gov The specificity of the inhibitor is determined by both the non-covalent binding interactions and the precise positioning of the reactive warhead in proximity to the target nucleophilic residue. youtube.com

Table 2: Examples of Electrophilic Warheads Used in Covalent Inhibitors and Their Target Residues

| Warhead | Target Residue(s) | Mechanism of Covalent Bond Formation |

|---|---|---|

| Acrylamide (B121943) | Cysteine | Michael Addition |

| Nitrile | Cysteine | Thioimidate adduct formation |

| Epoxide | Cysteine, Serine, Threonine | Ring-opening reaction |

| Vinyl sulfone | Cysteine | Michael Addition |

The biological effects of a drug are ultimately determined by its ability to modulate cellular pathways. nih.gov These pathways are complex networks of interacting proteins and other molecules that control cellular processes such as growth, proliferation, and apoptosis. nih.gov By inhibiting or activating key enzymes or receptors within these pathways, small molecules can exert a profound effect on cellular function. nih.gov

Derivatives of this compound, by acting as enzyme inhibitors, can modulate a variety of cellular signaling pathways. For example, if the target enzyme is a kinase, its inhibition can disrupt phosphorylation cascades that are critical for signal transduction. nih.gov Similarly, if the target is a protease, its inhibition can prevent the cleavage of proteins involved in processes such as apoptosis or inflammation.

The study of how these compounds affect cellular pathways is often carried out using a combination of in vitro and cell-based assays. nih.gov These studies can help to elucidate the mechanism of action of the compound and to identify potential therapeutic applications.

Rational Design and Synthesis of Chemically Diverse Analogues

Rational drug design is a powerful approach that uses knowledge of the structure and function of a biological target to design new drugs. nih.govedelris.com This approach is often used to optimize the properties of a lead compound, such as its potency, selectivity, or pharmacokinetic profile. nih.gov

This compound provides a versatile platform for the rational design and synthesis of chemically diverse analogues. By systematically modifying the structure of the molecule, chemists can explore the structure-activity relationships (SAR) of a series of compounds and identify the key structural features that are responsible for their biological activity. nih.gov

For example, the aryl group of an acrylohydrazide derivative can be modified to explore the effects of different substituents on binding affinity and selectivity. The linker between the aryl group and the acrylohydrazide moiety can also be varied to optimize the positioning of the warhead in the active site of the target enzyme.

The synthesis of these analogues often involves multi-step synthetic sequences. nih.gov The versatility of the hydrazide group allows for the introduction of a wide variety of chemical functionalities, enabling the creation of a diverse library of compounds for biological evaluation. nih.gov

Q & A

Q. What are the recommended methods for synthesizing acrylohydrazide hydrochloride in a laboratory setting?

this compound can be synthesized via a two-step procedure:

- Step 1 : React mono-Boc-protected hydrazine with acryloyl chloride in dichloromethane using DIPEA as a base. Purify the intermediate via column chromatography (petroleum ether/ethyl acetate).

- Step 2 : Deprotect the Boc group using HCl in dioxane, followed by concentration under reduced pressure to yield the final product as a white solid (94% yield). Ensure rigorous exclusion of moisture during acryloyl chloride handling to prevent side reactions .

Q. How should researchers characterize the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment. Key parameters include:

- Column : C18 reverse-phase column.

- Mobile phase : Gradient of acetonitrile/water with 0.1% trifluoroacetic acid.

- Detection : UV absorbance at 254 nm. Validate the method using pharmacopeial standards (e.g., USP) by spiking known impurities and verifying resolution .

Q. What safety protocols are critical when handling this compound?

- Engineering controls : Use fume hoods for synthesis and purification steps.

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and tight-sealing goggles.

- Storage : Keep in airtight containers with desiccants to prevent hydrolysis.

- Emergency procedures : Immediate rinsing with water for eye/skin contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can molecular docking studies optimize acrylohydrazide derivatives for Hsp90 inhibition?

- Software : Use OpenEye’s Fred Receptor for rigid docking and Omega for ligand conformation generation.

- Binding site : Target the ATP-binding pocket (PDB: 2BZ5).

- Scoring : Apply consensus scoring to prioritize compounds with hydrophobic interactions (e.g., with Phe 138) and hydrogen bonds (e.g., with Lys 58).

- Validation : Compare docking scores with experimental IC50 values (Table 1) .

Table 1 : Anti-tumor activity of select acrylohydrazide thioglycosides against MCF-7 cells

| Compound | IC50 (μM) | Key Interactions |

|---|---|---|

| 8j | 3.69 | Hydrophobic with Phe 138 |

| 8b | 4.12 | H-bond with Lys 58 |

| 8k | 7.85 | Dual H-bonds with Asn 51 |

Q. What experimental variables contribute to IC50 variability in anti-tumor assays?

- Cell line heterogeneity : MCF-7 (breast carcinoma) vs. other lines may express varying Hsp90 isoforms.

- Compound solubility : Pre-solubilize in DMSO (<0.1% final concentration) to avoid precipitation.

- Assay duration : 72-hour incubations are optimal for detecting cytostatic effects.

- Control normalization : Use staurosporine as a positive control to validate assay conditions .

Q. How can conflicting molecular docking results be resolved for acrylohydrazide derivatives?

- Mutational analysis : Validate predicted binding residues (e.g., Lys 58) via site-directed mutagenesis.

- Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess binding mode stability.

- Experimental correlation : Cross-reference docking scores with SPR (surface plasmon resonance) binding affinities. For example, derivatives showing inconsistent H-bond patterns in docking (e.g., 8c) require MD validation .

Methodological Considerations for Data Contradictions

- Reproducibility : Replicate anti-tumor assays across ≥3 independent experiments to account for biological variability.

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests for IC50 comparisons.

- Structural elucidation : Use 2D-NOSEY NMR to confirm stereochemistry of synthetic intermediates, which may explain potency discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.